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molecular formula C11H11FN2 B8749177 7-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole

7-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No. B8749177
M. Wt: 190.22 g/mol
InChI Key: QXMDFFHPPMKMNZ-UHFFFAOYSA-N
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Patent
US06573377B1

Procedure details

A 0.47 g portion of the compound obtained in Example 8- (5) was suspended in 50 ml of tetrahydrofuran, mixed with 0.2 g of lithium aluminum hydride and then stirred at 60° C. for 8 hours. The reaction solution was cooled to 0° C., mixed carefully with saturated potassium tartarate aqueous solution to terminate the reaction and then extracted with chloroform. The organic layer was washed with saturated brine and dried with anhydrous sodium sulfate, and then the solvent was evaporated to obtain 0.46 g of the title compound.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
potassium tartarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=[C:7]3[C:14](=O)[NH:13][CH2:12][CH2:11][N:8]3[C:9]=2[CH:10]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O-])(=O)C(C(C([O-])=O)O)O.[K+].[K+]>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=[C:7]3[CH2:14][NH:13][CH2:12][CH2:11][N:8]3[C:9]=2[CH:10]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=2C=C3N(C2C1)CCNC3=O
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
potassium tartarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)[O-])(=O)[O-].[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC=1C=CC=2C=C3N(C2C1)CCNC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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